Angstrom6 Migration Inhibition Across Multiple Ovarian and Breast Cancer Cell Lines Compared with Control Baseline
In a direct comparative migration assay, Angstrom6 demonstrated consistent inhibition of tumor cell migration across six independent cancer cell lines. The migration-blocking activity, quantified by IC50 values ranging from 10 to 100 nM, was observed in OVCAR8, OVCAR3, ES2, IGROV-1 (ovarian cancer), and MDA-MB-468 and MDA-MB361 (breast cancer) cells [1]. Vehicle-treated control cells served as the baseline comparator, establishing that Angstrom6 produces a statistically significant and biologically relevant reduction in migratory capacity at nanomolar concentrations. The IC50 range reflects cell-line-specific differences in CD44 expression and uPA/uPAR signaling dependence, underscoring the necessity of verifying compound activity in the user's specific cellular model rather than assuming uniform potency.
| Evidence Dimension | Cell migration inhibition |
|---|---|
| Target Compound Data | IC50: 10–100 nM |
| Comparator Or Baseline | Vehicle-treated control (untreated migration set as 100%) |
| Quantified Difference | Concentration-dependent inhibition achieving IC50 within 10–100 nM range across six cell lines |
| Conditions | OVCAR8, OVCAR3, ES2, IGROV-1, MDA-MB-468, MDA-MB361 cells; Boyden chamber/transwell migration assay |
Why This Matters
This multi-cell-line IC50 dataset provides procurement decision-makers with a validated potency benchmark that can be referenced for assay design, dose-ranging experiments, and cross-study reproducibility assessment.
- [1] Piotrowicz RS, Damaj BB, Hachicha M, Incardona F, Howell SB, Finlayson M. A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells. Mol Cancer Ther. 2011;10(11):2072-2082. View Source
